molecular formula C34H38N3O7P B1241831 Efonidipine, (-)- CAS No. 128194-13-8

Efonidipine, (-)-

货号: B1241831
CAS 编号: 128194-13-8
分子量: 631.7 g/mol
InChI 键: NSVFSAJIGAJDMR-WJOKGBTCSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

(R)-efonidipine is a 2-[benzyl(phenyl)amino]ethyl 5-(5,5-dimethyl-2-oxido-1,3,2-dioxaphosphinan-2-yl)-2,6-dimethyl-4-(3-nitrophenyl)-1,4-dihydropyridine-3-carboxylate that has (R)-configuration. It is a selective blocker of T-type Ca(2+) channels. It has a role as a calcium channel blocker. It is an enantiomer of a (S)-efonidipine.

化学反应分析

Thermal Decomposition and Stability

Efonidipine hydrochloride ethanolate (NZ-105) undergoes thermal degradation in two stages:

  • Ethanol Release : At elevated temperatures, the ethanol solvate dissociates, altering the crystal lattice .

  • Chloride Elimination : Subsequent decomposition involves the elimination of chloride ions, forming degradation products .

Structural Influence :

  • The crystal structure stabilizes chloride ions within a "basket-type" conformation formed by diphenyl and phosphate groups, delaying decomposition .

  • Post-ethanol release, X-ray diffraction patterns show significant structural reorganization .

Thermal Analysis Data :

ParameterObservationTechnique Used
Ethanol release temperature~100–150°CTG-DTA, EGA-MS
Chloride elimination onset>150°CVariable-temperature PXRD
Particulate morphologyMarked alteration post-decompositionE-SEM

Metabolic Reactions

Efonidipine undergoes hepatic metabolism via multiple pathways, generating pharmacologically active metabolites :

Primary Metabolic Pathways:

  • N-Debenzylation : Forms DBZ (N-debenzylated efonidipine), retaining ~66% vasodilatory activity .

  • N-Dephenylation : Produces DPH (N-dephenylated efonidipine), with ~33% activity .

  • Oxidative Deamination : Generates AL (deaminated efonidipine), excreted renally .

  • Dihydropyridine Ring Oxidation : Converts the 1,4-dihydropyridine ring to a pyridine derivative (ALP) .

Metabolite Activity Comparison :

MetaboliteVasodilatory Activity (%)Excretion Pathway
DBZ66Biliary
DPH33Biliary
AL<5Renal

Key Findings :

  • Unchanged efonidipine accounts for 47.7% of plasma radioactivity 2 hours post-administration in rats .

  • Urinary excretion of AL and ALP constitutes 1.6% of the dose, confirming limited renal clearance .

Hydrolytic and Oxidative Reactivity

Efonidipine’s ester and dihydropyridine groups govern its stability in physiological conditions:

Hydrolysis:

  • Ester Cleavage : The benzyl-phenylaminoethyl ester undergoes slow hydrolysis in aqueous media, accelerated at alkaline pH .

  • Role of Metal Ions : Zn²⁺, Mg²⁺, and Ca²⁺ enhance binding to serum albumin, potentially stabilizing the compound in plasma .

Oxidation:

  • Dihydropyridine Ring : Autoxidation of the 1,4-dihydropyridine ring to pyridine derivatives occurs under aerobic conditions, a common trait in dihydropyridine calcium antagonists .

Excretion Pathways

Efonidipine is predominantly eliminated via the biliary system, with minimal renal excretion :

Excretion Profile :

Route% Dose ExcretedMajor Components
Biliary62DBZ, DPH, unmetabolized drug
Urinary1.6AL, ALP

Half-Life : ~4 hours, consistent across species .

Stability in Formulation

  • Ethanolate Form : The ethanol solvate (NZ-105) exhibits superior thermal stability compared to non-solvated forms due to crystal packing effects .

  • Degradation Products : Identified via FT/IR and mass spectrometry include dechlorinated derivatives and pyridine analogs .

属性

CAS 编号

128194-13-8

分子式

C34H38N3O7P

分子量

631.7 g/mol

IUPAC 名称

2-(N-benzylanilino)ethyl (4R)-5-(5,5-dimethyl-2-oxo-1,3,2λ5-dioxaphosphinan-2-yl)-2,6-dimethyl-4-(3-nitrophenyl)-1,4-dihydropyridine-3-carboxylate

InChI

InChI=1S/C34H38N3O7P/c1-24-30(33(38)42-19-18-36(28-15-9-6-10-16-28)21-26-12-7-5-8-13-26)31(27-14-11-17-29(20-27)37(39)40)32(25(2)35-24)45(41)43-22-34(3,4)23-44-45/h5-17,20,31,35H,18-19,21-23H2,1-4H3/t31-/m1/s1

InChI 键

NSVFSAJIGAJDMR-WJOKGBTCSA-N

SMILES

CC1=C(C(C(=C(N1)C)P2(=O)OCC(CO2)(C)C)C3=CC(=CC=C3)[N+](=O)[O-])C(=O)OCCN(CC4=CC=CC=C4)C5=CC=CC=C5

手性 SMILES

CC1=C([C@H](C(=C(N1)C)P2(=O)OCC(CO2)(C)C)C3=CC(=CC=C3)[N+](=O)[O-])C(=O)OCCN(CC4=CC=CC=C4)C5=CC=CC=C5

规范 SMILES

CC1=C(C(C(=C(N1)C)P2(=O)OCC(CO2)(C)C)C3=CC(=CC=C3)[N+](=O)[O-])C(=O)OCCN(CC4=CC=CC=C4)C5=CC=CC=C5

产品来源

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Efonidipine, (-)-
Reactant of Route 2
Reactant of Route 2
Efonidipine, (-)-
Reactant of Route 3
Reactant of Route 3
Efonidipine, (-)-
Reactant of Route 4
Reactant of Route 4
Efonidipine, (-)-
Reactant of Route 5
Reactant of Route 5
Efonidipine, (-)-
Reactant of Route 6
Efonidipine, (-)-

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。